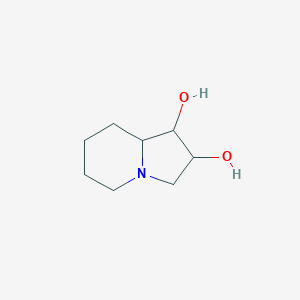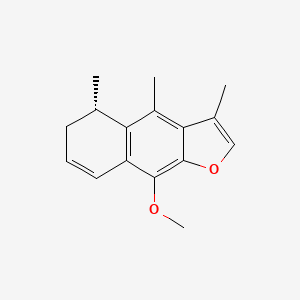
Cacalohastine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cacalohastine is a natural product found in Culcitium canescens, Senecio lydenburgensis, and other organisms with data available.
Applications De Recherche Scientifique
Natural Compound Isolation and Structure Elucidation
Research has led to the isolation of various cacalohastin derivatives from different plant species. For instance, an investigation of Senecio linifolius yielded several cacalohastin derivatives, including maturinone and new natural compounds, whose structures were determined using spectroscopic methods (Torres et al., 1988). Similarly, studies on Senecio canescens revealed not only known furanoeremophilanes but also the first natural furanoeremophilane hydroperoxide and new cacalohastin derivatives (Abdo et al., 1992).
Chemical Constituents and Anti-Inflammatory Activity
A chemical study of Psacalium sinuatum led to the discovery of various compounds including cacalohastin and its derivatives, which were evaluated for anti-inflammatory activity. The hexanic extract of the root showed significant anti-inflammatory effects (Arciniegas et al., 2019).
Anti-melanogenic Effects
The anti-melanogenic activity of cacalohastin has been observed in studies involving plants from the genus Cacalia. Specific compounds, including cacalohastin, were identified as the main active components contributing to this effect in mouse melanoma cells (Uesugi et al., 2022).
Propriétés
Numéro CAS |
52078-95-2 |
|---|---|
Nom du produit |
Cacalohastine |
Formule moléculaire |
C16H18O2 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
(5S)-9-methoxy-3,4,5-trimethyl-5,6-dihydrobenzo[f][1]benzofuran |
InChI |
InChI=1S/C16H18O2/c1-9-6-5-7-12-13(9)11(3)14-10(2)8-18-16(14)15(12)17-4/h5,7-9H,6H2,1-4H3/t9-/m0/s1 |
Clé InChI |
WCJNJWNPAYBQPW-VIFPVBQESA-N |
SMILES isomérique |
C[C@H]1CC=CC2=C1C(=C3C(=COC3=C2OC)C)C |
SMILES |
CC1CC=CC2=C1C(=C3C(=COC3=C2OC)C)C |
SMILES canonique |
CC1CC=CC2=C1C(=C3C(=COC3=C2OC)C)C |
Autres numéros CAS |
52078-95-2 |
Synonymes |
cacalohastin cacalohastine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]carbamic acid ethyl ester](/img/structure/B1230325.png)

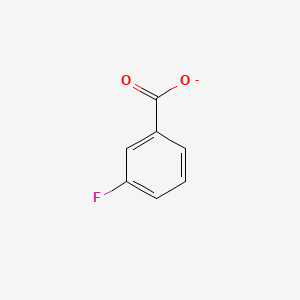

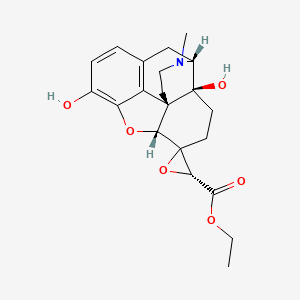
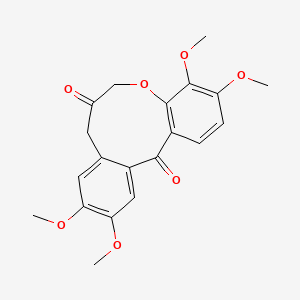
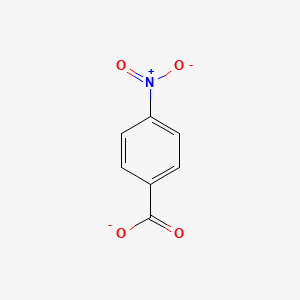
![2-[3-Oxo-2-[5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypent-2-enyl]cyclopentyl]acetic acid](/img/structure/B1230336.png)
![N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-3-methoxybenzamide](/img/structure/B1230337.png)
![3-[5-(Diethylsulfamoyl)-1-methyl-2-benzimidazolyl]propanoic acid [2-(3,5-dichloroanilino)-2-oxoethyl] ester](/img/structure/B1230339.png)
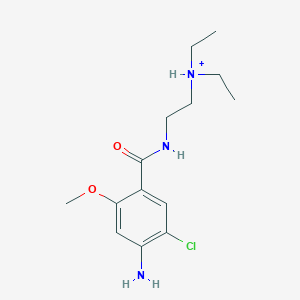
![1-[(2-Hydroxyphenyl)methylideneamino]-3-(pyridin-2-ylmethylideneamino)thiourea](/img/structure/B1230341.png)

